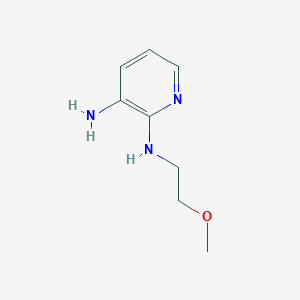

N2-(2-Methoxyethyl)-2,3-pyridinediamine

Description

Contextualizing Substituted Pyridinediamine Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to many areas of chemical and biological science. Pyridine (B92270), a six-membered aromatic heterocycle with one nitrogen atom, is a core structure in numerous natural products, pharmaceuticals, and functional materials. nih.gov The introduction of amino groups to the pyridine ring to form pyridinediamines significantly alters the electronic properties and reactivity of the parent heterocycle.

Substituted pyridinediamine derivatives are a class of compounds that have been explored for a range of applications. The positions of the amino groups on the pyridine ring, as well as the nature of the substituents on these amino groups, can be tailored to fine-tune the molecule's properties. These modifications can influence factors such as basicity, nucleophilicity, and the ability to coordinate with metal ions.

The chemistry of pyridine and its derivatives is characterized by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution. stackexchange.com However, it also activates the ring for nucleophilic substitution, particularly at the 2- and 4-positions. quora.com The presence of amino substituents can further modulate this reactivity, making pyridinediamines versatile building blocks in organic synthesis.

Significance of N-Substitution in Pyridine-Based Compounds

The process of N-substitution, or the attachment of a substituent to a nitrogen atom, is a critical strategy in the design of functional pyridine-based compounds. In the case of pyridinediamines, substitution on one or both of the amino groups can have a profound impact on the molecule's physicochemical and biological properties.

N-substitution can influence a variety of molecular characteristics:

Basicity: The nature of the substituent can either increase or decrease the basicity of the nitrogen atoms. This is crucial for applications where the compound needs to act as a base or be protonated under specific pH conditions. libretexts.org

Solubility: The introduction of certain functional groups through N-substitution can alter the solubility of the compound in different solvents, which is a key consideration in both synthesis and potential applications.

Stereochemistry and Conformation: The size and nature of the N-substituent can introduce steric hindrance, influencing the molecule's preferred conformation and its ability to interact with other molecules.

Biological Activity: In medicinal chemistry, N-substitution is a common method for modifying the pharmacokinetic and pharmacodynamic properties of a drug candidate. It can affect how the molecule binds to a biological target and how it is metabolized in the body.

The methoxyethyl group in N2-(2-Methoxyethyl)-2,3-pyridinediamine is an example of an N-substituent that can impart specific properties. The ether linkage and the ethyl chain can influence the compound's polarity, flexibility, and potential for hydrogen bonding.

Research Trajectories and Objectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research trajectories. These are largely inferred from studies on analogous pyridinediamine derivatives.

Potential Research Areas:

Coordination Chemistry: The two adjacent amino groups, along with the pyridine nitrogen, provide potential coordination sites for metal ions. Research could focus on the synthesis and characterization of metal complexes with this ligand, which might exhibit interesting catalytic or material properties.

Medicinal Chemistry: Pyridine and its derivatives are prevalent in pharmaceuticals. nih.gov Research could explore the potential biological activities of this compound. Based on related structures, this could include screening for activity as an enzyme inhibitor or as a modulator of cellular signaling pathways. For instance, a similar compound, N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine, has been investigated for its potential in treating immunological disorders and certain types of cancer.

Organic Synthesis: This compound could serve as a valuable intermediate in the synthesis of more complex molecules. The differential reactivity of the two amino groups could be exploited to selectively introduce other functional groups, leading to a diverse range of new compounds.

Research Objectives:

The primary objectives for research involving this compound would likely include:

Development of Efficient Synthetic Routes: Establishing a reliable and scalable method for the synthesis of the compound is a fundamental first step.

Thorough Physicochemical Characterization: Detailed analysis of its structural, electronic, and spectroscopic properties would be necessary to understand its fundamental chemistry.

Exploration of Reactivity: Investigating its behavior in various chemical reactions would uncover its potential as a building block in organic synthesis.

Screening for Biological Activity: A systematic evaluation of its effects in various biological assays could identify potential therapeutic applications.

The following table summarizes the key research areas and their corresponding objectives for this compound.

| Research Area | Key Objectives |

| Coordination Chemistry | Synthesis and characterization of metal complexes; Investigation of catalytic activity. |

| Medicinal Chemistry | Screening for biological activity (e.g., enzyme inhibition); Structure-activity relationship studies. |

| Organic Synthesis | Use as a scaffold for the synthesis of more complex molecules; Exploration of selective functionalization. |

Structure

3D Structure

Properties

IUPAC Name |

2-N-(2-methoxyethyl)pyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-12-6-5-11-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMHQAESXUOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Routes for N2-(2-Methoxyethyl)-2,3-pyridinediamine

Direct synthesis approaches begin with the readily available compound 2,3-pyridinediamine (also known as 2,3-diaminopyridine). The primary challenge in these routes is achieving selective functionalization at the N2-amino group over the N3-amino group.

Direct N-alkylation is a common method for forming carbon-nitrogen bonds. wikipedia.org In this approach, 2,3-pyridinediamine acts as a nucleophile, attacking an alkyl halide to form a more substituted amine. wikipedia.orglibretexts.org For the synthesis of this compound, a suitable electrophile such as 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane) is used.

The reaction is typically performed in a polar aprotic solvent and in the presence of a base to neutralize the hydrogen halide byproduct. A significant challenge with this method is the potential for overalkylation, where the product reacts further to form tertiary amines or even quaternary ammonium (B1175870) salts. libretexts.org Another challenge is achieving regioselectivity, as both the N2 and N3 amino groups can undergo alkylation. However, the N2 position is generally more nucleophilic and sterically accessible, often favoring substitution at this site.

Table 1: Amine Alkylation Reaction Summary

| Reactant A | Reactant B | Common Solvents | Common Bases | Product |

|---|

Reductive amination, also known as reductive alkylation, is a versatile method for amine synthesis that converts a carbonyl group to an amine through an intermediate imine. wikipedia.orgresearchgate.net This two-step process, often performed in a single pot, involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound, 2,3-pyridinediamine is reacted with 2-methoxyacetaldehyde. The reaction is conducted in the presence of a reducing agent. This method offers greater control compared to direct alkylation, as the imine forms only once on the amine, preventing overalkylation issues. masterorganicchemistry.com

Table 2: Reductive Amination Reaction Summary

| Amine Source | Carbonyl Source | Common Reducing Agents | Typical Solvents | Product |

|---|

Optimizing reaction conditions is crucial for maximizing the yield of the desired N2-substituted product while minimizing side reactions.

For amine alkylation , selectivity can be improved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the diamine can help reduce the formation of dialkylated products. The choice of base is also important; non-nucleophilic, hindered bases can favor the desired reaction.

For reductive amination , the choice of reducing agent is critical. Milder reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are capable of reducing the intermediate iminium ion much faster than they reduce the starting aldehyde, thereby preventing side reactions. masterorganicchemistry.com The pH of the reaction medium is also a key parameter; the reaction is typically carried out under weakly acidic conditions (pH 4-6), which are optimal for the formation of the imine intermediate. wikipedia.org

Table 3: Parameters for Optimization

| Method | Parameter | Considerations for Optimization |

|---|---|---|

| Amine Alkylation | Reactant Ratio | Use of excess diamine to minimize dialkylation. |

| Base | Selection of a non-nucleophilic base to avoid side reactions. | |

| Temperature | Lower temperatures to control reaction rate and improve selectivity. | |

| Reductive Amination | Reducing Agent | Use of mild, selective agents (e.g., NaBH(OAc)₃) to reduce the imine preferentially. masterorganicchemistry.com |

| pH Control | Maintain weakly acidic conditions to facilitate imine formation. wikipedia.org |

Convergent Synthetic Strategies Utilizing Functionalized Precursors

A highly effective convergent strategy begins with a pre-functionalized pyridine (B92270) ring, such as 2-chloro-3-nitropyridine (B167233). This intermediate can undergo a nucleophilic aromatic substitution reaction with 2-methoxyethylamine. In this step, the amine selectively displaces the chloride at the 2-position to form N-(2-methoxyethyl)-3-nitro-2-pyridinamine.

The final step is the reduction of the nitro group at the 3-position to an amino group. This transformation is commonly achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. This sequence provides excellent control over the position of the N2-substituent.

Table 4: Convergent Synthesis via Derivatized Pyridine

| Step | Starting Material | Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Nucleophilic Substitution | 2-Chloro-3-nitropyridine | 2-Methoxyethylamine | N-(2-methoxyethyl)-3-nitro-2-pyridinamine |

An alternative convergent strategy involves attaching a precursor to the 2-methoxyethyl side chain and then modifying it. For instance, 2-chloro-3-nitropyridine could first be reacted with ethanolamine (B43304) (2-aminoethanol). This would yield N-(2-hydroxyethyl)-3-nitro-2-pyridinamine.

The methoxy (B1213986) group is then introduced via an etherification reaction, most commonly the Williamson ether synthesis. The hydroxyl group of the intermediate is deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent such as methyl iodide or dimethyl sulfate. The synthesis is completed by the reduction of the nitro group as described previously. This method allows for the late-stage introduction of the methyl group.

Table 5: Convergent Synthesis via Late-Stage Etherification

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Amination | 2-Chloro-3-nitropyridine | Ethanolamine | N-(2-hydroxyethyl)-3-nitro-2-pyridinamine |

| 2. Etherification | N-(2-hydroxyethyl)-3-nitro-2-pyridinamine | 1. NaH2. CH₃I | N-(2-methoxyethyl)-3-nitro-2-pyridinamine |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Pyridinediamine (2,3-diaminopyridine) |

| 1-Bromo-2-methoxyethane |

| 1-Chloro-2-methoxyethane |

| 2-Methoxyacetaldehyde |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| 2-Chloro-3-nitropyridine |

| 2-Methoxyethylamine |

| N-(2-methoxyethyl)-3-nitro-2-pyridinamine |

| Ethanolamine (2-aminoethanol) |

| N-(2-hydroxyethyl)-3-nitro-2-pyridinamine |

| Sodium hydride |

| Methyl iodide |

| Dimethyl sulfate |

| Potassium carbonate |

| Triethylamine |

| Dichloromethane |

| Methanol |

| Acetonitrile |

| Dimethylformamide (DMF) |

Atom-Economical and Sustainable Synthetic Approaches

In contemporary chemical synthesis, a strong emphasis is placed on the development of methodologies that are not only efficient but also environmentally conscious. This has led to the exploration of atom-economical routes and the application of green chemistry principles in the synthesis of complex molecules like this compound.

Catalytic methods are at the forefront of atom-economical approaches for N-functionalization, offering pathways that minimize waste and enhance reaction efficiency. For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions are of significant interest. The Buchwald-Hartwig amination, for instance, is a powerful tool for the formation of C-N bonds. nih.gov This reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base to couple an amine with an aryl halide or triflate. In the context of synthesizing the target molecule, this could involve the reaction of 2-chloro-3-aminopyridine with 2-methoxyethylamine, although this would require careful control of regioselectivity.

Rhodium-catalyzed N-H functionalization presents another advanced catalytic strategy. nih.gov These reactions can proceed under mild conditions and offer a high degree of functional group tolerance. Such methods could potentially be adapted for the direct N-alkylation of 2,3-pyridinediamine with a suitable 2-methoxyethyl synthon. The choice of catalyst and reaction conditions would be crucial in directing the alkylation to the desired nitrogen atom.

The principles of green chemistry are increasingly being integrated into the synthesis of pyridinediamine derivatives to reduce the environmental impact of chemical processes. nih.gov Key to this is the use of alternative energy sources like microwave irradiation and ultrasound, which can significantly accelerate reaction rates, improve yields, and reduce energy consumption. youtube.comyoutube.com

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique. youtube.com Reactions conducted under microwave irradiation are often completed in minutes compared to hours required for conventional heating, leading to higher product purity. youtube.com For the synthesis of this compound, a microwave-assisted approach could be employed for the N-alkylation step, potentially leading to a more efficient and cleaner reaction profile. nih.govresearchgate.net

Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance chemical reactivity. nih.gov This method can improve mass transfer and accelerate reactions, particularly in heterogeneous systems. nih.gov The application of ultrasound could be beneficial in the synthesis of pyridinediamines, potentially leading to shorter reaction times and higher yields. researchgate.netnih.gov The synergistic use of microwaves and ultrasound has also been explored as a way to further enhance reaction efficiency. nih.gov

Regioselectivity Challenges and Control in Pyridinediamine Functionalization

A significant challenge in the functionalization of 2,3-pyridinediamine is controlling the regioselectivity of the reaction. The presence of two distinct amino groups, one at the 2-position and one at the 3-position, necessitates a strategic approach to ensure that the desired isomer is obtained.

The reactivity of the two amino groups in 2,3-pyridinediamine is influenced by their electronic and steric environments. The amino group at the 2-position is directly adjacent to the ring nitrogen, which can exert a significant electronic effect. This proximity can influence the nucleophilicity of the 2-amino group. In contrast, the 3-amino group is further removed from the ring nitrogen and is expected to have a different reactivity profile.

The relative basicity and nucleophilicity of the two amino groups will dictate the site of functionalization. msu.edulibretexts.org In many cases, the 2-amino group of a pyridine ring is less basic than the 3-amino group due to the electron-withdrawing nature of the endocyclic nitrogen atom. However, the specific reaction conditions, including the choice of solvent, base, and electrophile, can play a crucial role in determining the outcome of the reaction.

Controlling regioselectivity can be achieved through several strategies. One approach is the use of protecting groups to temporarily block one of the amino groups, allowing for the selective functionalization of the other. Another strategy involves the use of directing groups that can guide the incoming electrophile to a specific position. Furthermore, the choice of catalytic system can also influence the regioselectivity of the reaction. eurekaselect.com

In the synthesis of this compound, stereochemical considerations are not directly applicable as the molecule is achiral. However, in the broader context of pyridinediamine functionalization, if chiral reagents or catalysts are used, or if the substituents introduced create stereocenters, then the control of stereochemistry would become a critical aspect of the synthesis.

Chemical Reactivity and Transformations

Reactions Involving the Pyridinediamine Heterocycle

The reactivity of the pyridinediamine core is characterized by the aromatic pyridine (B92270) ring and the two exocyclic amino groups at the C2 and C3 positions. These features enable cyclization, substitution, oxidation, and reduction reactions.

A key reaction of N2-(2-Methoxyethyl)-2,3-pyridinediamine is its ability to undergo intramolecular cyclization to form the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active compounds. mdpi.comnih.gov This transformation, known as the Phillips cyclization, involves the reaction of the vicinal diamine groups at the C2 and C3 positions with a one-carbon electrophile.

The N2-(2-Methoxyethyl) group of the starting material becomes the substituent at the N1 position of the resulting imidazo[4,5-b]pyridine ring. A variety of reagents can be used to provide the necessary carbon atom to form the imidazole (B134444) ring, leading to diverse substitutions at the C2 position of the product. Common methods include condensation with aldehydes, carboxylic acids, or their derivatives like orthoesters. nih.gov For instance, reaction with substituted aryl aldehydes in the presence of an oxidizing agent (such as air) can yield 2-aryl-substituted imidazo[4,5-b]pyridines. nih.gov Similarly, using triethyl orthoformate results in an unsubstituted C2 position, while triethyl orthoacetate yields a 2-methyl derivative. nih.gov

Table 1: Examples of Intramolecular Cyclization Reactions to Form Imidazo[4,5-b]pyridines

| Reactant | Reagent/Conditions | Product C2-Substituent | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine (B105623) | Substituted Aryl Aldehydes, Air Oxidation | Aryl group | nih.gov |

| 2,3-Diaminopyridine | Triethyl orthoformate, Reflux | -H | nih.gov |

| 2,3-Diaminopyridine | Triethyl orthoacetate, Reflux | -CH₃ | nih.gov |

| 2-Nitro-3-aminopyridine | Aldehydes, Na₂S₂O₄ (reductive cyclization) | Varies with aldehyde | nih.gov |

The substitution patterns on the pyridine ring of this compound are influenced by the electronic properties of both the ring nitrogen and the amino substituents.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, making it generally unreactive towards electrophilic attack compared to benzene. uoanbar.edu.iqrsc.org Electrophilic substitution, when it does occur under harsh conditions, is typically directed to the C3 (or C5) position. uoanbar.edu.iqquora.com However, the presence of two strong electron-donating amino groups at the C2 and C3 positions significantly activates the ring towards EAS. These groups direct incoming electrophiles to the positions ortho and para to themselves. In this specific molecule, the open positions are C4, C5, and C6. The amino groups would strongly activate the C4 and C6 positions, making them the most likely sites for electrophilic attack (e.g., nitration, halogenation).

Nucleophilic Aromatic Substitution (SNAr): In contrast to its resistance to electrophilic attack, the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. quora.comyoutube.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. quora.comyoutube.com While the pyridinediamine itself is not typically a substrate for SNAr unless a leaving group is present, its derivatives can be. For example, if this compound is synthesized from a precursor like 2-chloro-3-nitropyridine (B167233), the initial step is an SNAr reaction where the amine displaces the chlorine. nih.gov Furthermore, the imidazo[4,5-b]pyridine derivatives formed from cyclization can be halogenated and subsequently undergo SNAr with various nucleophiles. nih.gov

The pyridinediamine scaffold can undergo both oxidation and reduction reactions, affecting either the pyridine ring or the amino substituents.

Oxidation: The pyridine ring and the amino groups are susceptible to oxidation. Strong oxidizing agents can lead to the formation of pyridine N-oxides or degradation of the aromatic ring. The amino groups can also be oxidized, though this is less common under controlled conditions.

Reduction: The synthesis of 2,3-pyridinediamine scaffolds often involves the reduction of a 2,3-dinitropyridine (B76908) or a 2-amino-3-nitropyridine (B1266227) precursor. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). nih.govnih.gov The pyridine ring itself can also be reduced under more forceful conditions. Catalytic hydrogenation (e.g., H₂/Ni) or chemical reduction (e.g., sodium in ethanol) can saturate the aromatic ring to yield the corresponding piperidine (B6355638) derivative. uoanbar.edu.iq

Reactivity of the N2-Substituted Amine Functionality

The N2 position of the molecule features a secondary amine as part of the N-(2-methoxyethyl) substituent, while the N3 position has a primary amine. Both offer sites for further chemical modification.

Both the primary (N3) and secondary (N2) amino groups can potentially undergo further alkylation or arylation, though their reactivity differs. The primary N3-amine is generally more nucleophilic and less sterically hindered than the secondary N2-amine, making it a more likely site for further substitution. However, regioselective alkylation can be challenging and may lead to mixtures of N2- and N3-alkylated products, as well as di-alkylation at the N3 position. researchgate.netsci-hub.se Such reactions are typically carried out using alkyl or aryl halides in the presence of a base to neutralize the acid formed. chemrxiv.org The choice of base and reaction conditions can influence the selectivity. sci-hub.se For instance, using organomagnesium reagents as bases has been shown to direct alkylation to the more sterically hindered nitrogen in some 1,3-azole systems. sci-hub.se

The primary amino group at the C3 position readily undergoes condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.comorganic-chemistry.org This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. chemguide.co.uk The reaction is often catalyzed by acid. masterorganicchemistry.com

This imine formation is a crucial intermediate step in the synthesis of imidazo[4,5-b]pyridines when aldehydes are used as the cyclizing agent. nih.gov The initially formed imine at the N3 position is positioned to undergo a subsequent intramolecular cyclization and oxidation to yield the final aromatic heterocyclic system. The secondary amine at the N2 position does not form a stable imine but could react with aldehydes or ketones possessing an α-hydrogen to form an enamine. masterorganicchemistry.com

Table 2: Summary of Reactivity

| Functional Group | Reaction Type | Description | Typical Reagents |

|---|---|---|---|

| C2/C3 Diamine | Intramolecular Cyclization | Forms imidazo[4,5-b]pyridine ring | Aldehydes, Carboxylic Acids, Orthoesters |

| Pyridine Ring | Electrophilic Substitution | Activated by amino groups, substitution likely at C4/C6 | HNO₃/H₂SO₄, Br₂ |

| Pyridine Ring | Nucleophilic Substitution | Activated at C2/C4/C6, requires a leaving group | Alkoxides, Amines |

| Pyridine Ring | Reduction | Saturation of the aromatic ring to form piperidine | H₂/Ni, Na/EtOH |

| N3-Amine (Primary) | N-Alkylation/N-Arylation | Forms secondary or tertiary amine | Alkyl/Aryl Halides, Base |

| N3-Amine (Primary) | Condensation/Imine Formation | Reacts with aldehydes/ketones to form C=N bond | Aldehydes, Ketones, Acid catalyst |

Amide and Urethane Formation

No information was found on the reaction of this compound to form amides or urethanes.

Mechanistic Investigations of Fundamental Transformations

Identification of Reaction Intermediates:There are no reports on the identification of reaction intermediates involving this compound.

Without specific research findings, generating a thorough, informative, and scientifically accurate article solely focused on the chemical reactivity of this compound is not feasible at this time.

Molecular Structure Analysis and Advanced Spectroscopic Research

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to unequivocally determining the molecular structure and electronic properties of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and others provide detailed insights into the atomic arrangement, connectivity, and chemical environment within a molecule.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like N2-(2-Methoxyethyl)-2,3-pyridinediamine, various NMR experiments would provide a complete picture of its structure.

¹H NMR: This experiment would identify all unique proton environments. The spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the protons of the methoxyethyl side chain (NH, CH₂, and OCH₃ groups). Chemical shifts (δ) would indicate the electronic environment of each proton, while spin-spin coupling patterns would reveal adjacent protons, helping to establish connectivity.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show a single peak for each unique carbon atom in the molecule, including those in the pyridine ring and the methoxyethyl group. The chemical shifts would be characteristic of the carbon types (aromatic, aliphatic, ether-linked).

¹⁵N NMR: This technique would provide information about the nitrogen atoms in the pyridine ring and the two amine groups, which is valuable for understanding their electronic state and involvement in hydrogen bonding.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are coupled. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with the carbon atoms they are directly attached to (one-bond) or are two to three bonds away from, respectively. This data is crucial for the unambiguous assignment of all ¹H and ¹³C signals.

Variable-Temperature NMR: These studies could reveal information about dynamic processes, such as hindered rotation around single bonds or proton exchange phenomena.

Despite the utility of these techniques, specific ¹H, ¹³C, and ¹⁵N NMR data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

HRMS is an essential tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₈H₁₄N₄O). Furthermore, analysis of the fragmentation pattern in the mass spectrum would provide structural information by showing how the molecule breaks apart, helping to confirm the connectivity of the pyridine ring and the methoxyethyl side chain. Specific high-resolution mass spectrometry data for this compound could not be located in published sources.

Infrared (IR) Spectroscopy: An IR spectrum of the compound would display absorption bands corresponding to specific bond vibrations. Key expected signals would include N-H stretching vibrations for the amine groups, C-H stretching for the aromatic and aliphatic parts, C=C and C=N stretching from the pyridine ring, and a prominent C-O stretching band from the ether linkage.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and would be useful for characterizing the vibrations of the pyridine ring's carbon framework.

A search for experimental IR and Raman spectra for this compound did not yield specific data, preventing the creation of a table of characteristic vibrational frequencies.

These techniques provide insight into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would reveal the wavelengths of light the molecule absorbs, corresponding to electronic transitions, typically π→π* transitions within the pyridine aromatic system. The wavelength of maximum absorption (λmax) is a key characteristic.

Photoluminescence Spectroscopy: If the compound is fluorescent or phosphorescent, emission spectroscopy would characterize the light it emits after absorption. This data provides information on the nature of its excited states.

No experimental UV-Vis or photoluminescence data for this compound was found in the scientific literature.

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete structural model, including bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

If a suitable single crystal of this compound could be grown and analyzed, X-ray diffraction would determine its fundamental crystallographic parameters. These include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic, triclinic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between the axes (α, β, γ).

A search of crystallographic databases did not yield any results for the crystal structure of this compound. Therefore, a table of its crystallographic data cannot be provided.

Despite a comprehensive search for scientific literature and crystallographic databases, no specific experimental data could be located for the chemical compound "this compound" pertaining to its detailed molecular structure, spectroscopic analysis, or crystal structure.

Consequently, the requested article with detailed data tables and in-depth analysis for the specified sections and subsections cannot be generated at this time due to the absence of foundational research on "this compound."

Further experimental research, including single-crystal X-ray diffraction and advanced spectroscopic studies, would be required to determine the precise structural and conformational properties of this compound. Without such primary data, any attempt to fulfill the request would be speculative and not based on the required scientifically accurate and verifiable information.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic distribution, molecular geometry, and energy levels, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. Calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), can be employed to determine the optimized molecular geometry corresponding to the global minimum on the potential energy surface. researchgate.netnih.gov

These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For N2-(2-Methoxyethyl)-2,3-pyridinediamine, DFT would be used to model the geometry of the pyridine (B92270) ring, the amino substituents, and the flexible methoxyethyl side chain. The resulting optimized structure is essential for further analysis of the molecule's properties. journalijar.com

Table 1: Theoretical Geometrical Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N(amino) | ~1.37 Å |

| C3-N(amino) | ~1.39 Å | |

| N(pyridine)-C2 | ~1.34 Å | |

| C(ethyl)-O(methoxy) | ~1.43 Å | |

| Bond Angle | C2-C3-N(amino) | ~121° |

| N(pyridine)-C2-N(amino) | ~118° | |

| Dihedral Angle | C3-C2-N-C(ethyl) | Variable (Conformer Dependent) |

Note: These are representative values based on DFT calculations for similar pyridine derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. sapub.org A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-donating amino and methoxyethyl groups are expected to raise the energy of the HOMO, influencing its reactivity profile. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 4.7 eV | Chemical reactivity and stability |

Note: Values are illustrative and depend on the specific computational method and level of theory used.

The distribution of electrons within a molecule is key to its chemical properties. Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the charge distribution. These maps are generated from the results of quantum chemical calculations and show regions of negative and positive electrostatic potential.

In an MEP map of this compound, the most electron-rich regions (typically colored red) would be located around the electronegative nitrogen atoms of the pyridine ring and the amino groups, as well as the oxygen atom of the methoxy (B1213986) group. These sites represent the centers of negative potential and are the most likely targets for electrophilic attack. Conversely, regions with lower electron density (typically colored blue), such as the hydrogen atoms of the amino groups, are electron-deficient and susceptible to nucleophilic attack.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable single bonds, particularly in the N-(2-methoxyethyl) side chain, means that this compound can exist in multiple conformations.

Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. In the gaseous phase, these calculations predict the intrinsic stability of different spatial arrangements of the atoms. The potential energy surface can be scanned by systematically rotating the dihedral angles of the flexible side chain to locate energy minima.

In the solution phase, the presence of a solvent can influence conformational preference. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into DFT calculations to simulate the effect of a solvent. The solvent can stabilize certain conformers over others, particularly those with larger dipole moments in polar solvents.

Table 3: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C2-N-C-C) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

|---|---|---|---|

| A (Anti) | ~180° | 0.00 (most stable) | 0.00 (most stable) |

| B (Gauche) | ~60° | 1.2 | 0.9 |

Note: Data is hypothetical to illustrate the principles of conformational analysis.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a hydrogen atom. wuxibiology.com The 2,3-pyridinediamine moiety can theoretically exhibit amino-imino tautomerism, where a hydrogen atom moves from one of the exocyclic amino groups to the ring nitrogen atom. rsc.org

Quantum chemical calculations are highly effective at predicting the relative stabilities of different tautomeric forms. wayne.edu By calculating the total electronic energy of each optimized tautomer, it is possible to determine the equilibrium constant between them. For most substituted 2-aminopyridine (B139424) systems, the amino tautomer is significantly more stable than the imino form, and this is expected to be the case for this compound as well. researchgate.net

Table 4: Theoretical Relative Stability of Tautomers

| Tautomer Form | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Amino (Dominant) | H on exocyclic nitrogen | 0.00 |

| Imino (Minor) | H migrates to ring nitrogen | > 10 |

Note: The energy difference is an estimate based on studies of similar heterocyclic amines.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, offering insights into the energetics and feasibility of various reaction pathways.

Calculation of Activation Energies and Reaction Mechanisms

To understand the reactivity of "this compound," density functional theory (DFT) and ab initio methods would be employed to model its potential chemical transformations. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and their energies calculated.

The activation energy (Ea) for a given reaction involving "this compound" would be determined by calculating the energy difference between the reactants and the corresponding transition state. This value is crucial for predicting the reaction rate and understanding the kinetic feasibility of the transformation. Different reaction mechanisms, such as concerted or stepwise pathways, could be compared by identifying and calculating the energies of all relevant intermediates and transition states. For instance, in a hypothetical electrophilic aromatic substitution reaction, computational modeling could distinguish between a direct substitution mechanism and a pathway involving the formation of a stable intermediate.

A hypothetical data table for a reaction of "this compound" might look as follows:

| Reaction Pathway | Transition State Geometry (Key Parameters) | Calculated Activation Energy (kcal/mol) |

| Pathway A | C-N bond formation: 1.8 Å | 25.4 |

| Pathway B | Proton transfer: O-H distance 1.2 Å | 32.1 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for "this compound."

Solvent Effects on Reaction Energetics

The surrounding solvent medium can significantly influence reaction energetics. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding, at a higher computational cost.

By performing calculations in the gas phase and with various solvent models, it would be possible to quantify the effect of the solvent on the activation energies and the relative stabilities of intermediates and transition states for reactions involving "this compound." For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.

An illustrative data table showing solvent effects could be:

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) - Pathway A |

| Gas Phase | 1 | 25.4 |

| Toluene | 2.4 | 23.8 |

| Acetonitrile | 37.5 | 20.1 |

| Water | 78.4 | 18.5 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for "this compound."

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules.

For "this compound," ¹H and ¹³C NMR chemical shifts could be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. Comparing these predicted spectra with experimental data can help confirm the structure of the compound and assign specific resonances.

Similarly, the vibrational frequencies of "this compound" could be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. This information is useful for interpreting experimental vibrational spectra and understanding the molecule's dynamic behavior.

A sample data table of predicted spectroscopic parameters might be:

| Parameter | Atom/Group | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | Aromatic CH | 7.2 - 8.1 |

| ¹³C NMR Chemical Shift (ppm) | Pyridine C-N | 145 - 155 |

| Vibrational Frequency (cm⁻¹) | N-H stretch | ~3400 |

| Vibrational Frequency (cm⁻¹) | C-O stretch | ~1100 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for "this compound."

Ligand-Metal Interaction Modeling in Coordination Complexes

"this compound" possesses multiple nitrogen atoms that can act as donor sites for coordination with metal ions. Computational modeling can provide significant insights into the nature of these ligand-metal interactions.

Using DFT or more advanced ab initio methods, the geometry of coordination complexes between "this compound" and various metal ions could be optimized. These calculations would reveal the preferred coordination mode of the ligand (e.g., bidentate, tridentate) and the resulting geometry of the complex (e.g., tetrahedral, square planar, octahedral).

Furthermore, the strength and nature of the ligand-metal bonds can be analyzed through techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). These methods can quantify the extent of charge transfer between the ligand and the metal and characterize the bonds as primarily ionic or covalent. The calculated binding energies would provide a measure of the stability of the coordination complexes.

An example of a data table for ligand-metal interaction modeling is presented below:

| Metal Ion | Coordination Number | Geometry | Binding Energy (kcal/mol) |

| Cu(II) | 4 | Distorted Square Planar | -45.2 |

| Zn(II) | 4 | Tetrahedral | -38.7 |

| Ni(II) | 6 | Octahedral (with co-ligands) | -55.9 |

Note: The data in this table is purely illustrative and does not represent actual calculated values for "this compound."

Coordination Chemistry and Metal Complexation

Ligand Characteristics of N2-(2-Methoxyethyl)-2,3-pyridinediamine

Denticity and Preferred Donor Atoms

This compound is structurally predisposed to act as a bidentate or potentially tridentate ligand. The primary donor atoms are the nitrogen of the pyridine (B92270) ring and the nitrogen atom of the amino group at the N2 position. This N,N'-bidentate coordination is a common feature for 2,3-diaminopyridine (B105623) derivatives.

The methoxyethyl substituent at the N2 position introduces a third potential donor site: the oxygen atom of the methoxy (B1213986) group. Coordination involving this oxygen atom would classify the ligand as tridentate, leading to a more rigid complex structure. The participation of the etheric oxygen in coordination is dependent on the metal ion's size, charge density, and stereochemical preferences.

Chelate Ring Formation and Strain Analysis

When this compound coordinates to a metal center in a bidentate fashion through the pyridine nitrogen and the N2-amino nitrogen, it forms a stable five-membered chelate ring. This ring structure is generally associated with low ring strain, contributing to the thermodynamic stability of the resulting metal complex.

Should the methoxy oxygen also coordinate, a second, larger chelate ring would be formed. The size and flexibility of the methoxyethyl chain would influence the stability and geometry of this additional ring. The strain within such a bicyclic chelate system would be a determining factor in whether tridentate coordination is favored over the simpler bidentate mode.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various spectroscopic methods and single-crystal X-ray diffraction to determine their precise structures.

Complexation with Transition Metals (e.g., Co, Rh, Ir, Pd, Pt, Cu, Ru, Ag)

Transition metal complexes of ligands similar to this compound have been extensively studied. For instance, cobalt(II) complexes with pyridine-based ligands often exhibit octahedral or distorted tetrahedral geometries. Rhodium(III) and Iridium(III) complexes are typically octahedral and can be synthesized from chloro-bridged dimers.

Palladium(II) and Platinum(II) complexes with N,N'-bidentate ligands commonly adopt a square-planar geometry. Copper(II) complexes are known for their structural diversity, with coordination numbers ranging from four to six, leading to square-planar, square-pyramidal, or distorted octahedral geometries. Ruthenium complexes with pyridine-based ligands are well-documented, often displaying octahedral coordination. Silver(I) complexes show a preference for linear or trigonal planar geometries, though higher coordination numbers can be achieved with appropriate ligands.

Table 1: Expected Geometries of Transition Metal Complexes

| Metal Ion | Typical Coordination Geometry |

|---|---|

| Co(II) | Tetrahedral or Octahedral |

| Rh(III) | Octahedral |

| Ir(III) | Octahedral |

| Pd(II) | Square Planar |

| Pt(II) | Square Planar |

| Cu(II) | Square Planar, Square Pyramidal, or Octahedral |

| Ru(II/III) | Octahedral |

Complexation with Lanthanides and Actinides (e.g., La, U, Sm, Yb)

The larger ionic radii of lanthanide and actinide ions favor higher coordination numbers, typically ranging from 8 to 12. In complexes with these elements, this compound is more likely to act as a tridentate ligand, utilizing the pyridine nitrogen, the N2-amino nitrogen, and the methoxy oxygen to satisfy the metal's coordination sphere.

For example, samarium(III) complexes with N,N-chelating ligands have been shown to adopt nine-coordinate, tricapped trigonal prismatic geometries. nih.gov Ytterbium(III) complexes also exhibit high coordination numbers, often with distorted octahedral or other complex geometries. nih.gov Uranium complexes are known to form stable structures with a variety of ligands, and the coordination environment would be influenced by the oxidation state of the uranium ion.

Determination of Coordination Number and Geometry

Based on studies of analogous compounds, a cobalt(II) complex with this compound could be expected to have a pseudo-tetrahedral geometry if four-coordinate, or an octahedral geometry if six-coordinate. researchgate.net Similarly, a lanthanum(III) complex would likely exhibit a high coordination number, such as 9 or 10, with a more complex geometry like a tricapped trigonal prism.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Cobalt |

| Rhodium |

| Iridium |

| Palladium |

| Platinum |

| Copper |

| Ruthenium |

| Silver |

| Lanthanum |

| Uranium |

| Samarium |

Varied Coordination Modes and Ligand Flexibility in Metal Complexes

The coordination of this compound to a metal center is anticipated to be highly versatile due to the presence of three potential nitrogen donor atoms: the pyridine ring nitrogen (N1), the primary amino nitrogen (N3), and the secondary amino nitrogen (N2) of the methoxyethylamino group. The ether oxygen of the substituent could also potentially participate in coordination, further expanding its versatility.

The flexibility of the N-(2-methoxyethyl) side chain plays a crucial role in dictating the coordination geometry. Rotation around the C-N and C-C bonds of this substituent allows the ligand to adopt various conformations to accommodate the steric and electronic requirements of different metal ions. This flexibility is key to the formation of diverse structural motifs.

Mononuclear, Binuclear, and Polynuclear Architectures

Based on the behavior of related diaminopyridine ligands, this compound is expected to form a range of nuclearities in its metal complexes:

Mononuclear Complexes: In the simplest coordination mode, the ligand would likely act as a bidentate chelate, coordinating to a single metal center through the pyridine nitrogen (N1) and one of the exocyclic amino nitrogens (N2 or N3). The formation of a stable five-membered chelate ring involving N1 and N2 is highly probable. The methoxyethyl group's ether oxygen could also coordinate to the metal, making the ligand tridentate.

Binuclear Complexes: The presence of multiple donor sites allows for the bridging of two metal centers. For instance, the pyridine nitrogen could coordinate to one metal ion while one or both of the amino groups coordinate to a second metal ion. The specific conformation of the flexible side chain would influence the distance and orientation of the metal centers.

Polynuclear Architectures: Through a combination of chelating and bridging modes, extended one-, two-, or three-dimensional polymeric networks can be envisioned. The ability of the ligand to connect multiple metal centers is a key feature in the design of coordination polymers and metal-organic frameworks (MOFs).

Table 1: Plausible Coordination Architectures of this compound

| Architecture | Description | Potential Donor Atoms Involved |

| Mononuclear | A single metal ion is coordinated by one or more ligand molecules. | N1, N2 (chelating); N1, N3 (chelating); N1, N2, O (tridentate) |

| Binuclear | Two metal ions are bridged by one or more ligand molecules. | N1 to M1; N3 to M2 or N1, N2 to M1; N3 to M2 |

| Polynuclear | Ligand acts as a linker to form an extended network of metal ions. | Combination of chelating and bridging modes involving N1, N2, and N3. |

Bridging Ligand Capabilities

The potential for this compound to act as a bridging ligand is a significant aspect of its coordination chemistry. A bridging ligand is one that connects two or more metal centers. The spatial arrangement of the donor atoms in this ligand makes it a good candidate for forming such bridges. For example, the pyridine nitrogen and the N3 amino group are positioned to potentially coordinate to two different metal ions, facilitating the formation of binuclear or polynuclear structures. The flexibility of the N2-substituent can also influence the orientation of the donor atoms, allowing for different bridging modes and resulting in a variety of supramolecular assemblies.

Stability and Thermodynamics of Metal-Ligand Interactions

The stability of metal complexes formed with this compound will be governed by several thermodynamic factors. The chelate effect is expected to play a major role; the formation of a five- or six-membered chelate ring upon coordination through two or more donor atoms leads to a significant increase in thermodynamic stability compared to coordination with analogous monodentate ligands.

The stability of the metal-ligand bond is also influenced by the nature of the metal ion (its size, charge, and electronic configuration) and the ligand itself (the basicity of the donor atoms). The presence of the electron-donating methoxyethylamino group is expected to increase the basicity of the pyridine nitrogen and the exocyclic amino groups, leading to stronger metal-ligand bonds compared to unsubstituted 2,3-diaminopyridine.

Table 2: Factors Influencing the Stability of Metal Complexes with this compound

| Factor | Influence on Stability |

| Chelate Effect | Formation of stable 5- or 6-membered rings significantly increases stability. |

| Nature of Metal Ion | Higher charge density and favorable electronic configuration of the metal ion lead to stronger bonds. |

| Ligand Basicity | The electron-donating substituent increases the basicity of N donors, enhancing bond strength. |

| Steric Hindrance | The bulkiness of the methoxyethyl group may influence the coordination geometry and stability. |

Applications of Coordination Complexes (e.g., in catalysis, recognition)

The coordination complexes of this compound hold promise for various applications, primarily in the fields of catalysis and molecular recognition.

Catalysis: Metal complexes of aminopyridine derivatives have been shown to be effective catalysts in a range of organic transformations. The ability of the ligand to stabilize different oxidation states of a metal center and to provide a specific coordination environment is crucial for catalytic activity. Complexes of this ligand could potentially be explored as catalysts for reactions such as C-C coupling, oxidation, and polymerization. The tunability of the ligand structure, for example, by modifying the substituent on the N2-position, offers a way to fine-tune the catalytic properties of the resulting metal complexes.

Molecular Recognition: The presence of hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen and ether oxygen) makes this ligand and its metal complexes suitable for applications in molecular recognition and supramolecular chemistry. These functional groups can engage in specific hydrogen bonding interactions with substrate molecules, leading to selective binding. This property could be exploited in the design of sensors for specific ions or molecules, or in the construction of self-assembling supramolecular structures.

Derivatization Strategies and Analogue Synthesis

Structural Modifications of the Pyridinediamine Core

The pyridinediamine core of the molecule presents multiple avenues for structural modification, including the introduction of various substituents onto the pyridine (B92270) ring and chemical alterations at the N3 amine position.

Potential modifications and their predicted effects are summarized in the table below:

| Substituent Group | Potential Position(s) | Synthetic Methodologies | Anticipated Impact on Properties |

| Alkyl groups (e.g., -CH3) | 4, 5, 6 | Cross-coupling reactions (e.g., Suzuki, Negishi) | Increased lipophilicity, steric bulk |

| Halogens (e.g., -F, -Cl, -Br) | 4, 5, 6 | Electrophilic halogenation | Altered electronic profile, potential for further functionalization |

| Methoxy (B1213986) groups (-OCH3) | 4, 5, 6 | Nucleophilic aromatic substitution | Increased electron density, potential for hydrogen bonding interactions |

| Nitro groups (-NO2) | 5 | Nitration | Strong electron-withdrawing effect, precursor for amino group |

The strategic placement of these substituents can lead to the development of analogues with tailored properties for specific applications.

The N3 amine of the 2,3-pyridinediamine scaffold is a versatile handle for derivatization. Research on related 2,3-pyridinediamines has shown that the 3-amino group is generally more basic and nucleophilic than the 2-amino group, allowing for selective reactions at this position. This selective reactivity can be exploited to introduce a variety of functional groups.

Common derivatization strategies at the N3 position include:

Acylation: Reaction with acyl chlorides or anhydrides can introduce amide functionalities. Studies have demonstrated that under controlled conditions, mono-acylation occurs preferentially at the N3 position.

Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides. This can modulate the steric and electronic environment around the N3 position.

Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, which can act as hydrogen bond donors and acceptors.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates can lead to the formation of urea or thiourea derivatives, respectively, which can introduce additional hydrogen bonding capabilities.

Functionalization and Diversification of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain at the N2 position offers numerous opportunities for functionalization and diversification to fine-tune the compound's properties. These modifications can influence factors such as solubility, lipophilicity, metabolic stability, and target-binding interactions.

The methoxy group of the side chain can be replaced with a variety of other functional groups to explore different chemical spaces. This concept, often referred to as bioisosteric replacement in medicinal chemistry, can lead to analogues with improved properties. openaccessjournals.com

Examples of potential replacements for the methoxy group include:

| Replacement Moiety | Rationale for Replacement |

| Larger alkoxy groups (e.g., ethoxy, propoxy) | Increase lipophilicity and steric bulk. |

| Fluorinated alkoxy groups (e.g., -OCHF2, -OCF3) | Enhance metabolic stability and modulate electronic properties. |

| Hydroxy group (-OH) | Introduce hydrogen bonding capability and increase polarity. |

| Amino groups (-NH2, -NHR, -NR2) | Introduce basicity and potential for salt formation, improving solubility. |

| Thioethers (-SR) | Modulate lipophilicity and introduce a potential site for metabolism. |

The choice of replacement is guided by the desired changes in the molecule's properties. For instance, replacing the methoxy group with a fluorine atom is a common strategy to enhance metabolic stability and alter lipophilicity. chemrxiv.org

Modification of the ethyl linker of the 2-methoxyethyl side chain by extension or branching can alter the conformational flexibility and spatial orientation of the side chain. This can have a profound impact on how the molecule interacts with its environment.

Strategies for modifying the alkyl chain include:

Chain Extension: Synthesizing analogues with propyl, butyl, or longer alkyl chains can increase the distance between the pyridinediamine core and the terminal functional group. This can be achieved by using longer chain starting materials in the initial synthesis.

Branching: Introducing methyl or other small alkyl groups on the ethyl backbone can restrict conformational freedom and introduce chirality. This can lead to stereoselective interactions with biological targets.

Incorporation of Cyclic Structures: Replacing the linear alkyl chain with cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl rings, can further rigidify the side chain's conformation.

These modifications are instrumental in optimizing the spatial arrangement of the molecule for improved interactions.

The 2-methoxyethyl side chain can also be a scaffold for the incorporation of a diverse range of additional functional groups. This can be achieved by modifying the terminal methoxy group or by utilizing a longer alkyl chain as a linker to more complex moieties.

Potential functional groups that could be incorporated include:

Carboxylic acids and esters: To introduce an acidic handle or to modulate polarity.

Amides: To provide hydrogen bond donors and acceptors.

Heterocycles: The incorporation of rings such as piperidine (B6355638) or piperazine (B1678402) can significantly alter the physicochemical properties and introduce new interaction points. The replacement of linear side chains with heterocyclic structures is a common strategy in drug discovery to improve properties like metabolic stability. nih.gov

Aromatic rings: To introduce potential for pi-stacking interactions.

The synthesis of such derivatives would likely involve multi-step synthetic sequences, potentially utilizing protecting group strategies to ensure regioselectivity. The lithiation of side-chains attached to pyridine rings is a known method for introducing further functionalization. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the derivatization strategies, synthesis of bioisosteres, scaffold hopping analogues, or detailed structure-activity relationships for the chemical compound N2-(2-Methoxyethyl)-2,3-pyridinediamine .

The requested article sections—"7.3. Synthesis of Bioisosteres and Scaffold Hopping Analogues" and "7.4. Correlation between Structural Modification and Chemical Behavior/Properties"—cannot be generated as there are no research findings, data tables, or detailed synthetic methodologies published specifically for this compound.

General derivatization techniques exist for the parent molecule, 2,3-diaminopyridine (B105623), which serves as a versatile intermediate in the synthesis of various heterocyclic compounds. guidechem.comchemicalbook.comresearchgate.net However, the influence and specific modification strategies related to the N2-(2-methoxyethyl) substituent have not been documented. Similarly, while scaffold hopping and bioisosteric replacement are common strategies in medicinal chemistry for modifying pyridine-containing molecules to improve their properties, nih.govnih.govrsc.org no studies have applied these techniques to this compound. The correlation between structural changes and chemical properties is a fundamental concept in structure-activity relationship (SAR) studies of pyridine derivatives, nih.gov but specific data for the target compound is absent from the literature.

Therefore, in adherence to the instructions to focus solely on "this compound" and to provide scientifically accurate content based on research findings, the requested article cannot be created.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.